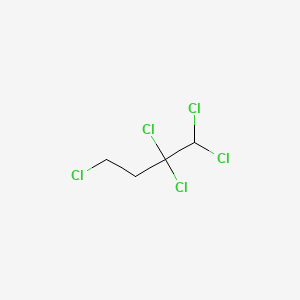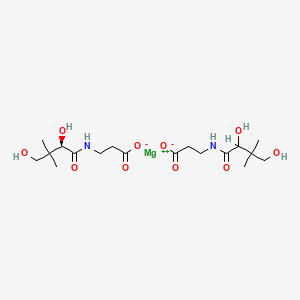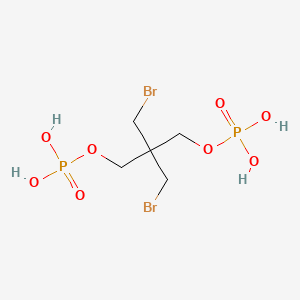
2,2-Bis(bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate is a brominated flame retardant. It is primarily used in unsaturated polyester resins, molded products, and rigid polyurethane foam. This compound is known for its excellent flame-retardant properties, making it a valuable additive in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate typically involves the bromination of pentaerythritol. The process includes the following steps:
Bromination of Pentaerythritol: Pentaerythritol is reacted with hydrobromic acid in the presence of acetic acid.
Formation of the Phosphate Ester: The brominated intermediate is then reacted with phosphoric acid to form the final product, 2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Types of Reactions:
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Esterification Reactions: The hydroxyl groups can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Esterification: Carboxylic acids and acid anhydrides are commonly used.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Corresponding aldehydes or ketones.
Esterification Products: Esters of the compound.
Aplicaciones Científicas De Investigación
2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate has several applications in scientific research:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and foams
Mecanismo De Acción
The flame-retardant properties of 2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate are primarily due to the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions in the flame, effectively quenching the fire. The compound also forms a protective char layer on the material’s surface, further preventing the spread of flames .
Comparación Con Compuestos Similares
2,2-bis-(Bromomethyl)propane-1,3-diol: Another brominated flame retardant with similar applications but different chemical properties.
Tetrabromobisphenol A: A widely used flame retardant with a different chemical structure but similar flame-retardant properties.
Hexabromocyclododecane: Another brominated flame retardant used in various industrial applications
Uniqueness: 2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate is unique due to its high bromine content and the presence of phosphate groups, which enhance its flame-retardant properties. Its ability to form a protective char layer during combustion sets it apart from other flame retardants .
Propiedades
Número CAS |
94030-76-9 |
|---|---|
Fórmula molecular |
C5H12Br2O8P2 |
Peso molecular |
421.90 g/mol |
Nombre IUPAC |
[2,2-bis(bromomethyl)-3-phosphonooxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H12Br2O8P2/c6-1-5(2-7,3-14-16(8,9)10)4-15-17(11,12)13/h1-4H2,(H2,8,9,10)(H2,11,12,13) |
Clave InChI |
CSEOIVTVQILBPP-UHFFFAOYSA-N |
SMILES canónico |
C(C(COP(=O)(O)O)(CBr)CBr)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


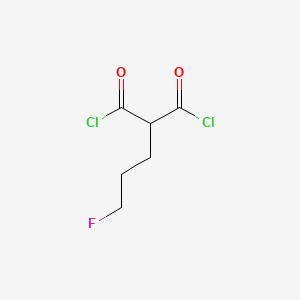
![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
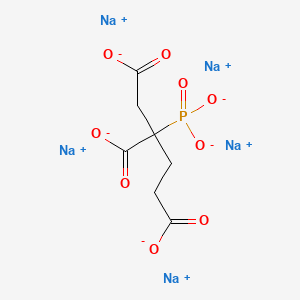

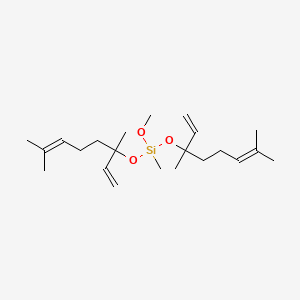



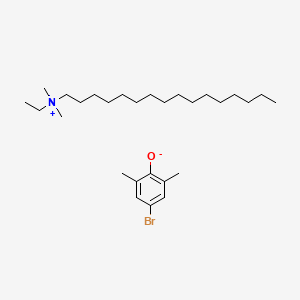

![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)
